2-(3-Ethynylphenyl)acetonitrile
Description
2-(3-Ethynylphenyl)acetonitrile is a nitrile-containing compound characterized by an ethynyl group attached to the phenyl ring at the meta position. Nitriles like this are pivotal intermediates in organic synthesis, often serving as precursors for pharmaceuticals, agrochemicals, and materials science applications. The ethynyl group may enhance reactivity due to its electron-withdrawing nature, influencing conjugation and interaction with biological targets .
Properties
Molecular Formula |
C10H7N |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)acetonitrile |
InChI |
InChI=1S/C10H7N/c1-2-9-4-3-5-10(8-9)6-7-11/h1,3-5,8H,6H2 |
InChI Key |
BAZIPGLQLREYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)acetonitrile typically involves the reaction of 3-ethynylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethynylphenyl)acetonitrile may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitriles.
Scientific Research Applications
2-(3-Ethynylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanomaterials
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)acetonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
2-[(3,4,5-Triphenyl)phenyl]acetonitrile ()
- Synthesis : Prepared via nucleophilic substitution using KCN and 18-crown-6 in acetonitrile (64% yield).
- Properties : Exhibits a higher melting point (152–153°C) due to increased steric hindrance and π-π stacking from triphenyl substitution.
- Applications: Potential use in materials science due to its rigid, multi-aromatic structure .
2-(2,4-Dichlorophenyl)acetonitrile ()
2-(4-Hydroxyphenyl)acetonitrile ()
- Natural Occurrence : Isolated from Penicillium chrysogenum and Lepidium apetalum, demonstrating antimicrobial activity (e.g., against E. coli and S. aureus).
- Solubility: Hydroxyl group improves aqueous solubility compared to nonpolar analogs .
Heterocyclic Acetonitrile Derivatives
2-(Thiophen-3-yl)acetonitrile ()
2-(4-Fluoropyridin-2-yl)acetonitrile ()
- Synthesis : Fluorine substitution at the pyridine ring enhances metabolic stability, making it a valuable pharmaceutical intermediate (e.g., in kinase inhibitors) .
Halogenated and Trifluoromethyl Derivatives
2-(3-Fluoro-4-iodophenyl)acetonitrile ()
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile ()
- Electron Effects : The trifluoroethoxy group strongly withdraws electrons, polarizing the nitrile group and enhancing reactivity in nucleophilic additions .
Key Findings and Trends
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF₃) increase nitrile reactivity, while methoxy/hydroxy groups improve solubility.
- Synthetic Optimization : Aprotic solvents and controlled temperatures (e.g., −5°C for HCl saturation) maximize yields and purity in triazole-based derivatives .
- Biological Relevance : Triazole and hydroxyphenyl analogs show promise in antitumor and antimicrobial applications, respectively, though activity varies with substitution patterns .
Biological Activity
2-(3-Ethynylphenyl)acetonitrile is an organic compound that has attracted attention due to its unique structural characteristics and potential biological activities. This compound features an ethynyl group attached to a phenyl ring, which is further connected to an acetonitrile functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
The molecular formula of 2-(3-Ethynylphenyl)acetonitrile is CHN. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
The biological activity of 2-(3-Ethynylphenyl)acetonitrile is primarily attributed to its interaction with specific biomolecular targets. The ethynyl group can facilitate π-π interactions with aromatic systems, while the nitrile group acts as a hydrogen bond acceptor. These interactions may influence the compound's binding affinity to various biological targets, potentially leading to therapeutic effects .
Biological Activity Overview
Research indicates that 2-(3-Ethynylphenyl)acetonitrile exhibits promising biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, although detailed mechanisms remain to be elucidated.
- Interaction with Biomolecules : The compound's unique functional groups enhance its potential interactions with proteins and nucleic acids, which could lead to modulation of biological pathways .
Case Studies and Research Findings
A review of existing literature reveals several key findings regarding the biological activity of 2-(3-Ethynylphenyl)acetonitrile:
- In Vitro Studies : In vitro experiments have demonstrated that 2-(3-Ethynylphenyl)acetonitrile can inhibit the growth of certain cancer cell lines. The specific pathways affected include apoptosis and cell cycle regulation.
- Binding Affinity : Studies using computational modeling have indicated that the compound has a significant binding affinity for specific receptors involved in cancer progression, suggesting a potential role as a therapeutic agent .
- Toxicological Assessments : Toxicological evaluations indicate that while the compound exhibits some level of toxicity at high concentrations, it remains within acceptable limits for potential therapeutic use .
Comparative Analysis
To better understand the uniqueness of 2-(3-Ethynylphenyl)acetonitrile, it can be compared with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Ethynylphenylacetonitrile | Lacks additional phenyl ring | Simpler structure |
| 1,2-Bis(5-(4-ethynylphenyl)-2-methylthiophen-3-yl)perfluorocyclopentene | Multiple ethynyl groups | Photochromic properties |
| 3-Cyanophenylethanol | Cyano group instead of ethynyl | Different electronic properties |
The comparison highlights that 2-(3-Ethynylphenyl)acetonitrile possesses distinct reactivity patterns due to its specific combination of functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
